Enhanced Conductivity: Research focused on enhancing the conductivity of PEDOT-based materials through novel doping strategies, optimized processing techniques, and the development of new EDOT derivatives is crucial for advancing its applications in various fields [].
Biofunctionalization: Exploring the functionalization of PEDOT with biomolecules and biopolymers to impart specific biological functionalities holds significant promise for developing advanced biosensors, drug delivery systems, and biocompatible implants [].
3,4-Diethoxyphenethylamine is an organic compound that belongs to the class of phenethylamines, characterized by the presence of two ethoxy groups attached to the benzene ring. This compound is notable for its structural similarity to other biologically active compounds, which has led to interest in its potential applications in various scientific fields.
3,4-Diethoxyphenethylamine can be synthesized from 3,4-diethoxyphenylacetic acid or other related precursors through various chemical reactions. It is classified as an aromatic amine and a derivative of phenethylamine, which is known for its psychoactive properties. The compound is often studied for its potential pharmacological effects and applications in organic synthesis.
The synthesis of 3,4-diethoxyphenethylamine typically involves several steps:
3,4-Diethoxyphenethylamine can participate in various chemical reactions due to its functional groups:
These reactions expand the utility of 3,4-diethoxyphenethylamine in synthesizing more complex organic molecules.
The mechanism of action for 3,4-diethoxyphenethylamine primarily revolves around its interaction with biological systems. Structurally similar compounds have been shown to interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Research into these mechanisms is ongoing and could provide insights into therapeutic applications.
3,4-Diethoxyphenethylamine has potential applications in various scientific fields:
The systematic exploration of alkoxy-substituted phenethylamines began in earnest in the mid-20th century, driven by efforts to understand the structure-activity relationships (SAR) governing psychedelic compounds. Early research focused predominantly on methoxy substitutions, exemplified by compounds like mescaline (3,4,5-trimethoxyphenethylamine) and 3,4-dimethoxyphenethylamine (DMPEA). These studies established that even minor alterations to the ethoxy group positioning could profoundly influence pharmacological profiles. The transition from methoxy to ethoxy groups represented a logical progression in SAR studies, motivated by hypotheses that increased alkyl chain length might enhance lipophilicity and alter receptor binding kinetics. Ethoxy substitutions were predicted to offer greater metabolic stability compared to methoxy groups due to steric hindrance of oxidative demethylation pathways, though comprehensive studies on 3,4-diethoxy variants remained limited in early decades [3] [6].
Table 1: Key Alkoxy-Substituted Phenethylamine Scaffolds
Core Structure | 3,4-Substituents | Common Name | Research Era |
---|---|---|---|
Phenethylamine | Methoxy, Methoxy | DMPEA | 1960s-Present |
Phenethylamine | Ethoxy, Ethoxy | 3,4-Diethoxyphenethylamine | 1970s-Present (Limited) |
Phenethylamine | Methoxy, Ethoxy | Mixed Alkoxy Analogs | 1980s-Present |
Initial synthetic routes to 3,4-diethoxyphenethylamine mirrored methodologies developed for its dimethoxy counterpart (DMPEA), often utilizing 3,4-diethoxybenzaldehyde or 3,4-diethoxybenzyl chloride as key precursors. A common pathway involved:
Table 2: Key Synthetic Steps for 3,4-Diethoxyphenethylamine
Step | Reagents/Conditions | Intermediate/Product | Yield Range |
---|---|---|---|
Etherification | Catechol + 2 EtBr, NaOH, Acetone, Reflux | 1,2-Diethoxybenzene | 60-85% |
Chloromethylation | 1,2-Diethoxybenzene + ClCH₂OCH₃, ZnCl₂ | 3,4-Diethoxybenzyl Chloride | 50-70% |
Cyanation | KCN, Ethanol/H₂O or DMSO, 60-80°C | 2-(3,4-Diethoxyphenyl)acetonitrile | 65-80% |
Reduction (Catalytic) | H₂ (3-5 atm), Raney Ni, Ethanol/Ammonia | 3,4-Diethoxyphenethylamine | 70-90% |
Reduction (Hydride) | LiAlH₄, Dry THF or Ether, Reflux | 3,4-Diethoxyphenethylamine | 60-75% |
Understanding 3,4-diethoxyphenethylamine necessitates comparison with its close structural relatives, particularly mescaline (3,4,5-trimethoxyphenethylamine) and DMPEA (3,4-dimethoxyphenethylamine). These analogs played foundational roles in elucidating the pharmacophore requirements for serotonergic psychedelics:
DMPEA (3,4-Dimethoxyphenethylamine): Initially investigated due to its detection in urine of schizophrenic patients (termed the "pink spot"), although this association proved controversial and inconsistent across studies [1]. Pharmacologically, DMPEA exhibits weak affinity for serotonin receptors (particularly 5-HT₂A) and is behaviorally inactive in humans even at high doses (e.g., 1000 mg orally) despite inducing the head-twitch response in rodents, a proxy for psychedelic effects [3] [6]. Its rapid metabolism (elimination half-life <1 hour) further limits its psychoactive potential [3] [10]. DMPEA served as a critical control compound, demonstrating that mere structural similarity to mescaline is insufficient for potent psychedelic effects and highlighting the importance of the 4-/5-position substituent.
Mescaline (3,4,5-Trimethoxyphenethylamine): The prototypical natural phenethylamine psychedelic. Its potency, though modest (active dose 180-360 mg), established the significance of the 3,4,5-trimethoxy pattern for 5-HT₂A receptor activation. Replacing a methoxy with an ethoxy group (e.g., moving towards 3-ethoxy-4,5-dimethoxy or 3,4-diethoxy-5-methoxy analogs) represented a strategy to probe the tolerance for increased lipophilicity within the phenethylamine psychedelic pharmacophore [6].
The Ethoxy Probe (3,4-Diethoxyphenethylamine): Replacing the 3- and 4-methoxy groups of DMPEA with ethoxy groups increases molecular weight and lipophilicity. Based on SAR trends observed in related alkoxy-substituted phenethylamines (scalines) and amphetamines (3C-scalines), increasing alkoxy chain length generally enhances binding affinity at 5-HT₂A and 5-HT₂C receptors and can increase agonist efficacy compared to shorter-chain analogs like methoxy [6]. However, excessive bulk can also be detrimental. 3,4-Diethoxyphenethylamine thus occupies a middle ground, theoretically offering insights into the steric and electronic tolerance of the phenethylamine binding site on 5-HT₂ receptors compared to both DMPEA (smaller) and higher alkoxy homologs (larger). Its specific pharmacological profile remains less characterized than its methoxy counterparts but is inferred from these established SAR principles.
Table 3: Comparative Pharmacology of Key Phenethylamine Analogs
Compound | Substituents | Human Psychedelic Potency | 5-HT₂A Affinity (Ki, nM approx.) | Key Pharmacological Notes |
---|---|---|---|---|
Dopamine | 3,4-diOH | Not Psychoactive | Very Low | Neurotransmitter precursor |
DMPEA | 3,4-diOCH₃ | Inactive (≤1000 mg oral) [3] | ~150 - 12,000 [6] | Weak MAO inhibitor; rapid metabolism; "Pink spot" compound |
Mescaline | 3,4,5-triOCH₃ | Moderate (180-360 mg) | ~300 - 900 [6] | Prototypical psychedelic; full 5-HT₂A agonist |
2C-B (4-Br-2,5-Dimethoxy) | 2,5-diOCH₃, 4-Br | High (12-24 mg oral) | ~0.5 - 10 [6] [9] | Potent psychedelic/stimulant; high 5-HT₂A affinity |
3,4-Diethoxyphenethylamine | 3,4-diOC₂H₅ | Not Well Characterized | Predicted: Moderate (50-500 nM) | Hypothesized increased lipophilicity & receptor affinity vs DMPEA |
The study of 3,4-diethoxyphenethylamine and its analogs underscores the exquisite sensitivity of psychedelic pharmacology to molecular topography. Subtle changes, such as methoxy-to-ethoxy substitution, probe critical aspects of receptor-ligand interaction, including hydrophobic pocket dimensions, hydrogen bonding potential, and metabolic susceptibility, contributing invaluable data to the rational design of novel psychoactive substances and potential therapeutic agents targeting serotonergic pathways.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7